Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate
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Overview
Description
“Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate” is a compound with the CAS Number: 214894-91-4. It has a molecular weight of 194.19 and its IUPAC name is methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate .
Synthesis Analysis
While the specific synthesis for “Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate” is not available, there are methods for synthesizing related compounds. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification with an overall yield of 35% .Molecular Structure Analysis
The crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, C16H15N3O2S, has been reported .Scientific Research Applications
Synthesis and Cytotoxic Activity
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which include structures related to the query compound, have shown potent cytotoxicity against murine leukemia and lung carcinoma. A derivative was curative in a colon tumor model in mice, highlighting the potential for cancer treatment applications (Deady et al., 2005).
Novel Synthesis Methods
A new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been developed. This method facilitates the synthesis of related compounds, potentially opening up new pathways for the creation of drugs or materials (Gabriele et al., 2006).
Methylglyoxal Research
Methylglyoxal, a compound structurally distinct but relevant for its biological activity, has been studied extensively. Its formation in foodstuffs and biological systems, along with its quantification methods, sheds light on the metabolic pathways that could be relevant for compounds like methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate (Nemet et al., 2006).
Anticancer Agent Comparison
The pharmacokinetics and antitumor activity of a series of benzonaphthyridine anti-cancer agents were compared, highlighting the significant role of structure-activity relationships in the development of effective cancer therapies. This research underscores the importance of structural modifications in enhancing drug efficacy and selectivity (Lukka et al., 2012).
Future Directions
While the future directions for “Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate” are not known, a related compound, (3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol, was unexpectedly achieved as the main reaction product while applying a standard Johnson–Corey–Chaykovsky procedure. This could pave the way to a new methodology for the obtainment of 2,3-disubstituted 1,4-naphthodioxanes .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with dna repair processes by catalyzing the poly (adp)ribosylation (parylation) of itself or on an array of dna damage repair-associated target proteins .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through nucleophilic attack, leading to changes in the structure and function of the target proteins .
Biochemical Pathways
Compounds with similar structures have been implicated in dna repair processes, suggesting that this compound may also influence these pathways .
Pharmacokinetics
A related compound, methyl 2,3-dihydro-1,4-benzodioxin-6-ylacetate, has been synthesized and studied for its properties .
Result of Action
Compounds with similar structures have been shown to inhibit parp1, a protein involved in dna repair processes .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-23-15-8-11(19(22)25-3)12(9-16(15)24-2)20-18(21)17-10-26-13-6-4-5-7-14(13)27-17/h4-9,17H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLTXJWGBYUFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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